Oxyde de tri-o-tolylphosphine

Vue d'ensemble

Description

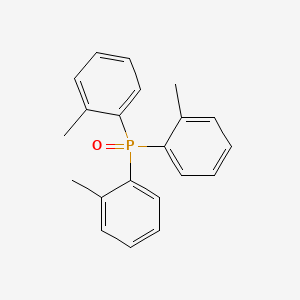

Tri-O-tolylphosphine oxide, also known as 1-bis(2-methylphenyl)phosphoryl-2-methylbenzene, is an organophosphorus compound. It is characterized by its white, water-insoluble solid form and is soluble in organic solvents. This compound is commonly used as a ligand in homogeneous catalysis due to its wide cone angle of 194 degrees .

Applications De Recherche Scientifique

Tri-O-tolylphosphine oxide is widely used in various scientific research fields:

Chemistry: As a ligand in homogeneous catalysis, it facilitates reactions such as the Heck reaction and Suzuki coupling.

Biology: Used in the synthesis of biologically active compounds.

Medicine: Involved in the development of pharmaceuticals and drug delivery systems.

Industry: Employed in the production of fine chemicals and materials

Mécanisme D'action

Target of Action

Tri-O-tolylphosphine oxide is an organophosphorus compound . As a phosphine ligand, it has a wide cone angle . The primary targets of this compound are metal halides and metal acetates . These targets play a crucial role in various chemical reactions, including cross couplings, silylations, Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Mode of Action

Tri-O-tolylphosphine oxide interacts with its targets by cyclometalation . This process involves the formation of a cyclic compound in which the phosphine oxide binds to a metal atom of the target compound . This interaction results in changes in the chemical structure of the target, enabling it to participate in further reactions .

Biochemical Pathways

The biochemical pathways affected by Tri-O-tolylphosphine oxide are primarily those involving the aforementioned chemical reactions . The downstream effects of these pathways can vary widely, depending on the specific reaction and the compounds involved. In general, these effects can include the formation of new chemical bonds, the breaking of existing bonds, or changes in the spatial arrangement of atoms within a molecule .

Pharmacokinetics

It is known that the compound is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide . These properties may influence its bioavailability and its behavior within the body.

Result of Action

The molecular and cellular effects of Tri-O-tolylphosphine oxide’s action are largely dependent on the specific reactions it participates in. For example, in the Heck Reaction and Suzuki-Miyaura Coupling, it can facilitate the formation of carbon-carbon bonds . These reactions are fundamental to organic synthesis and can lead to the production of a wide variety of complex organic compounds .

Action Environment

The action, efficacy, and stability of Tri-O-tolylphosphine oxide can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its ability to interact with its targets . Additionally, its conversion to phosphine oxide in solution can be influenced by factors such as temperature and the presence of other chemicals . Understanding these factors is crucial for optimizing the use of Tri-O-tolylphosphine oxide in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tri-O-tolylphosphine oxide can be synthesized through the oxidation of Tri-O-tolylphosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods: In industrial settings, the production of Tri-O-tolylphosphine oxide involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Tri-O-tolylphosphine oxide undergoes various chemical reactions, including:

Oxidation: Conversion of Tri-O-tolylphosphine to Tri-O-tolylphosphine oxide.

Reduction: Reduction back to Tri-O-tolylphosphine using reducing agents like lithium aluminum hydride.

Substitution: Reactions with halides to form phosphonium salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, dichloromethane, toluene.

Reduction: Lithium aluminum hydride, tetrahydrofuran.

Substitution: Halides, organic solvents.

Major Products Formed:

Oxidation: Tri-O-tolylphosphine oxide.

Reduction: Tri-O-tolylphosphine.

Substitution: Phosphonium salts.

Comparaison Avec Des Composés Similaires

Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of methylphenyl groups.

Trioctylphosphine oxide: Contains octyl groups, used as an extraction or stabilizing agent.

Uniqueness: Tri-O-tolylphosphine oxide is unique due to its specific steric and electronic properties, which make it highly effective in catalytic applications. Its wide cone angle and solubility in organic solvents distinguish it from other phosphine oxides .

Activité Biologique

Tri-O-tolylphosphine oxide (TTOPO) is a phosphine oxide compound with significant relevance in organic chemistry and potential biological applications. Its unique structure, consisting of three ortho-tolyl groups attached to a phosphorus atom, enables it to function as a ligand in various catalytic processes and as a precursor for biologically active compounds. This article explores the biological activity of TTOPO, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C21H21O2P

- Molecular Weight : 348.37 g/mol

- CAS Number : 6163-58-2

- IUPAC Name : Tris(2-methylphenyl)phosphine oxide

Mechanisms of Biological Activity

TTOPO exhibits biological activity primarily through its interaction with cellular components and enzymes. Key mechanisms include:

- Inhibition of Enzyme Activity : TTOPO has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in cells. For instance, it may interact with phosphatases, affecting signal transduction processes.

- Induction of Reactive Oxygen Species (ROS) : Compounds similar to TTOPO have been reported to induce ROS production, leading to oxidative stress in cells. This mechanism is crucial for its potential anticancer activity as increased ROS levels can trigger apoptosis in cancer cells.

- Cell Membrane Disruption : At higher concentrations, TTOPO may disrupt cell membranes, contributing to its cytotoxic effects against certain bacterial strains.

Anticancer Activity

A study investigated the effects of TTOPO on human cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The findings indicated that TTOPO inhibited cell viability significantly:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TTOPO | HeLa | 25 |

| TTOPO | Ishikawa | 30 |

The study suggested that TTOPO's ability to induce apoptosis was linked to increased ROS levels and cell cycle arrest in the S phase, indicating its potential as an anticancer agent .

Antibacterial Activity

TTOPO's antibacterial properties were evaluated against various strains, including Staphylococcus aureus. The compound demonstrated moderate efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These results highlight TTOPO's potential as a lead compound for developing new antibacterial agents .

Case Study 1: Anticancer Mechanism

In a controlled laboratory setting, TTOPO was tested alongside other phosphine oxides for their effects on cancer cell lines. The study revealed that TTOPO caused significant increases in apoptotic markers and cell cycle arrest compared to untreated controls. This suggests a robust anticancer mechanism potentially exploitable for therapeutic purposes .

Case Study 2: Coordination Chemistry

TTOPO has been utilized as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibited enhanced biological activity compared to free ligands, demonstrating the importance of metal coordination in modulating the biological effects of phosphine oxides .

Propriétés

IUPAC Name |

1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVITFVAXDZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316121 | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-63-9 | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights about Tri-O-tolylphosphine Oxide and related compounds were gained from the crystallographic studies?

A1: The crystal and molecular structures of Tri-O-tolylphosphine Oxide, along with Tri-O-tolylphosphine, Tri-O-tolylphosphine Sulfide, and Tri-O-tolylphosphine Selenide, were determined using X-ray diffraction. This revealed that Tri-O-tolylphosphine Oxide crystallizes in the monoclinic space group P21/c with twelve molecules per unit cell []. Interestingly, the study found that variations in the phosphorus-carbon (P-C) bond lengths within these compounds are influenced by factors like charge density on the phosphorus and aromatic ring, steric effects due to the bulky o-tolyl groups, and crystal packing forces []. Contrary to some expectations, the study concluded that the P-C bond length differences are not driven by the extension of the aromatic π system onto the phosphorus atom [].

Q2: Did the computational study support the experimental findings regarding the structure of Tri-O-tolylphosphine Oxide?

A2: Yes, the PM3 semi-empirical calculations aligned well with the experimental data []. The calculations accurately predicted the structural parameters, including bond lengths and angles, of Tri-O-tolylphosphine Oxide and related compounds []. The study also explored the conformational preferences of Tri-O-tolylphosphine Oxide, revealing that the most stable conformation features a "paddle" arrangement, where the three methyl groups are oriented close to the oxygen atom []. This conformation likely minimizes steric hindrance and optimizes electrostatic interactions within the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.